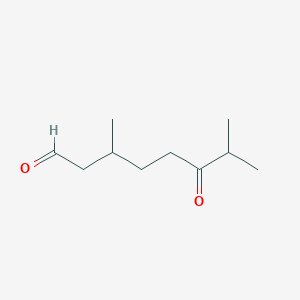
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy, dimethyl, and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the pyrazole ring. Subsequent methylation and bromination steps are carried out to introduce the dimethyl and bromide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of hydroxyl or cyano derivatives.
Applications De Recherche Scientifique
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl: Used as an n-type dopant in organic electronics.
5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole: Known for its use as a proton pump inhibitor in medicine.
Uniqueness
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methoxy, dimethyl, and diphenyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
60613-74-3 |
|---|---|
Formule moléculaire |
C18H21BrN2O |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
4-methoxy-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;bromide |
InChI |
InChI=1S/C18H20N2O.BrH/c1-19-16(14-10-6-4-7-11-14)18(21-3)17(20(19)2)15-12-8-5-9-13-15;/h4-13,16H,1-3H3;1H |
Clé InChI |
VSGYPUIGPXSWBE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



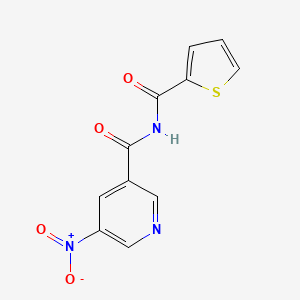
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
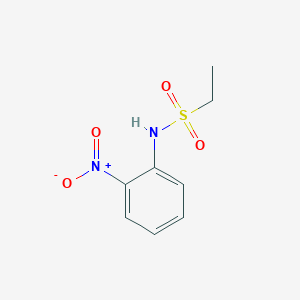
![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)

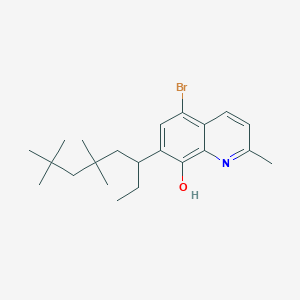
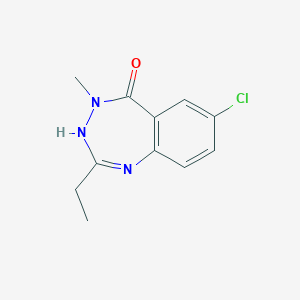
phosphanium iodide](/img/structure/B14607882.png)

